molecular formula C23H23N3O5S B7691396 N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7691396
M. Wt: 453.5 g/mol
InChI Key: YMIVMEKFIXWLMJ-BUVRLJJBSA-N
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Description

N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group, a hydrazinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylethanolamine: Another benzyl-containing compound with different functional groups and applications.

    N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide: A structurally similar compound with a chlorobenzylidene group.

Uniqueness

N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-31-21-14-8-11-19(23(21)28)15-24-25-22(27)17-26(16-18-9-4-2-5-10-18)32(29,30)20-12-6-3-7-13-20/h2-15,28H,16-17H2,1H3,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVMEKFIXWLMJ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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